Vitamin D3 25-hydroxy monohydrate

Pharmacokinetics Dose-Response Vitamin D Repletion

Calcifediol monohydrate (25-hydroxyvitamin D3) is the direct precursor to active vitamin D, overcoming the rate-limiting hepatic hydroxylation of cholecalciferol. This enables rapid, predictable vitamin D repletion in research and nutritional applications. - Achieves target serum 25(OH)D levels >75 nmol/L in 4-8 weeks, vs. >16 weeks for vitamin D3. - Demonstrates ~3.5-fold higher potency, enabling compact, high-strength formulations. - Absorbed independently of dietary fat, ensuring reliable bioavailability in malabsorption or obesity models.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
Cat. No. B14068478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin D3 25-hydroxy monohydrate
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
InChIInChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/t20?,23?,24?,25?,27-/m1/s1
InChIKeyJWUBBDSIWDLEOM-VBBWTYDJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Calcifediol: The 25-Hydroxy Metabolite as a Direct Vitamin D Precursor


Calcifediol, also known as 25-hydroxyvitamin D3 (25(OH)D3) monohydrate, is the major circulating metabolite and storage form of vitamin D in the human body [1]. It is the immediate precursor to the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol), and serves as the primary clinical biomarker for assessing vitamin D status [2]. Unlike the dietary form vitamin D3 (cholecalciferol), calcifediol bypasses the initial, rate-limiting 25-hydroxylation step in the liver, enabling a more direct and predictable elevation of serum 25(OH)D concentrations [3].

The Metabolic Bottleneck: Why Vitamin D3 Cannot Simply Replace Calcifediol


The interchangeability of vitamin D3 (cholecalciferol) and calcifediol is limited by a critical metabolic dependency. Vitamin D3 must first be converted in the liver to 25(OH)D3 by the cytochrome P450 enzyme CYP2R1, a process that is rate-limiting, subject to inter-individual genetic variability, and can be impaired in conditions like liver disease or obesity [1]. In contrast, calcifediol is already the 25-hydroxylated metabolite, circumventing this hepatic conversion step entirely [2]. This fundamental difference directly translates into quantifiable disparities in pharmacokinetics, efficacy, and reliability, as detailed below, making generic substitution a suboptimal strategy for achieving rapid, predictable, or assured vitamin D repletion in specific patient populations [3].

Quantitative Evidence: Direct Performance Comparisons of Calcifediol Against Vitamin D3


Comparative Potency: Up to 3.5x Greater Increase in Serum 25(OH)D per Unit Dose

In a direct comparative pharmacokinetic study in healthy subjects, calcifediol was found to be significantly more potent than vitamin D3 in raising serum 25(OH)D levels. The clinical trial protocol (NCT02333682) explicitly states that calcifediol is 'about 3.5 times more potent in raising 25(OH)D levels than vitamin D' [1]. This is consistent with other findings that calcifediol given daily, weekly, or as a single bolus is about 2–3 times more potent in increasing plasma 25(OH)D3 concentrations than vitamin D3 [2].

Pharmacokinetics Dose-Response Vitamin D Repletion

Kinetic Advantage: Attainment of Target Serum 25(OH)D >75 nmol/L in 4-8 Weeks

In a 24-week randomized, double-blind trial in older adults (n=59), a daily dose of 10 or 15 µg of calcifediol increased serum 25(OH)D3 levels to >75 nmol/L in just 8 and 4 weeks, respectively. In contrast, a 20 µg dose of vitamin D3 took 16 weeks to increase levels to 70 nmol/L, failing to reach the >75 nmol/L target . This rapid correction is a key differentiator, as achieving therapeutic levels quickly can be clinically desirable. At steady state (week 12), the 10 µg calcifediol group maintained levels between 84-89 nmol/L .

Pharmacokinetics Vitamin D Repletion Geriatric Nutrition

Efficacy in Malabsorption: 2.8-Fold Higher Systemic Exposure in Healthy vs. Malabsorptive Subjects

A pharmacokinetic study compared the absorption of a single 900 µg oral dose of vitamin D3 in healthy subjects versus those with intestinal malabsorption. It found that healthy participants had an approximately 2.8-fold higher area-under-the-curve (AUC) than malabsorptive patients, indicating a 64% lower systemic exposure in the latter group [1]. Critically, the study notes that the more water-soluble calcifediol is directly absorbed and avoids this issue. The study concludes that calcifediol 'works equally well' in patients with obesity or fat malabsorption [1].

Bioavailability Malabsorption Obesity

Superior Functional Outcome: 18% Greater Improvement in Gait Speed in Postmenopausal Women

In a 4-month, double-blind RCT comparing daily 20 µg doses of calcifediol and vitamin D3 in postmenopausal women with vitamin D deficiency (baseline ~13.2 ng/ml), the calcifediol group achieved a mean serum 25(OH)D of 69.3 ng/ml versus 30.5 ng/ml for the vitamin D3 group (p < 0.0001) [1]. Beyond the biochemical marker, the calcifediol group experienced an 18% greater improvement in gait speed at 4 months (p = 0.046), with the change in gait speed being significantly correlated with the change in serum 25(OH)D (r=0.5; p=0.04) [1].

Geriatrics Musculoskeletal Health Functional Performance

Predictable and Linear Dose-Response Curve Irrespective of Baseline 25(OH)D

A 2023 comprehensive review of calcifediol's pharmacological characteristics highlights a key differentiator: 'in contrast to vitamin D3, it has a predictable and linear dose-response curve irrespective of baseline serum 25(OH)D concentrations' [1]. This means that the increase in serum 25(OH)D achieved with a given dose of calcifediol is more consistent and predictable across individuals, whereas the response to vitamin D3 is highly variable due to differences in baseline status, body weight, and the efficiency of hepatic 25-hydroxylation.

Pharmacokinetics Dose-Response Precision Nutrition

Optimal Deployment Scenarios for Calcifediol in Research and Nutritional Product Development


Clinical Trials Requiring Rapid and Predictable Vitamin D Repletion

For clinical investigations where normalizing vitamin D status at baseline is a prerequisite for studying other outcomes, calcifediol is the superior choice. Its rapid kinetics allow for target serum 25(OH)D levels >75 nmol/L to be achieved in as little as 4-8 weeks, compared to the >16 weeks needed for vitamin D3 . Furthermore, its linear and predictable dose-response ensures more consistent baseline vitamin D status across participants, reducing a major source of inter-individual variability [3].

Formulating Nutritional Supplements for Obese or Malabsorptive Populations

Standard vitamin D3 supplementation is notoriously ineffective in patients with obesity or conditions causing fat malabsorption (e.g., post-bariatric surgery, Crohn's disease), where systemic exposure can be reduced by up to 64% . Calcifediol's increased water solubility allows for direct absorption into the bloodstream, bypassing the need for micelle formation and fat-dependent absorption. This makes it the evidence-based ingredient of choice for developing specialized nutritional products targeting these high-risk, underserved patient segments [3].

Products Aimed at Improving Musculoskeletal Function in Aging Adults

Evidence from a head-to-head RCT demonstrates that correcting vitamin D deficiency with calcifediol leads to a significant, 18% greater improvement in gait speed compared to an equivalent IU dose of vitamin D3 . For manufacturers of functional foods and dietary supplements positioned for fall prevention, bone health, and mobility in older adults, incorporating calcifediol offers a data-backed, functionally superior alternative to generic vitamin D3 that can support differentiated product claims.

High-Potency, Low-Dose Supplement Formulations

The documented 3.5-fold higher potency of calcifediol over vitamin D3 enables the creation of more compact, lower-dose formulations that still deliver a potent physiological effect . This is a key advantage for developing advanced supplement formats like gummies, small softgels, or multi-ingredient powders where space is at a premium, or for creating high-strength products that minimize pill burden for consumers.

Technical Documentation Hub

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